2-Bromo-5-chlorobiphenyl
Description
2-Bromo-5-chlorobiphenyl is a halogenated biphenyl derivative characterized by a bromine atom at the 2-position and a chlorine atom at the 5-position of the biphenyl backbone. Halogenated biphenyls are widely used in organic synthesis, materials science, and pharmaceutical intermediates due to their stability and reactivity in cross-coupling reactions .
Properties
IUPAC Name |
1-bromo-4-chloro-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHUAXLYGCBSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-chlorobiphenyl can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound often involves bromination and chlorination of biphenyl derivatives. The process includes the selective halogenation of biphenyl using bromine and chlorine in the presence of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chlorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl carboxylic acids .
Scientific Research Applications
2-Bromo-5-chlorobiphenyl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-5-chlorobiphenyl exerts its effects involves its interaction with molecular targets through electrophilic aromatic substitution . The presence of halogen atoms makes the biphenyl ring more susceptible to nucleophilic attack, facilitating various chemical transformations. The pathways involved include the activation of the aromatic ring and subsequent substitution or addition reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes key structural differences and similarities between 2-Bromo-5-chlorobiphenyl and related compounds:
Key Findings:
Functional Group Influence: (2-Bromo-5-chlorophenyl)methanol (CAS 60666-70-8) shares the bromo-chloro substitution pattern but introduces a hydroxymethyl group, enhancing polarity and hydrogen-bonding capacity compared to the non-functionalized biphenyl system . Methyl 2-(5-bromo-2-chlorophenyl)acetate (CAS 177985-34-1) retains the bromo-chloro motif but incorporates an ester group, making it more reactive in nucleophilic acyl substitution reactions .
Substituent Position Effects :
Physicochemical Properties and Reactivity
- Polarity : The lack of polar functional groups in this compound likely results in lower solubility in polar solvents compared to its hydroxymethyl or ester-containing analogs .
- Thermal Stability: Halogenated biphenyls generally exhibit high thermal stability due to strong C-Br and C-Cl bonds, whereas compounds like (2-Bromo-5-chlorophenyl)methanol may decompose at lower temperatures due to the labile hydroxyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
